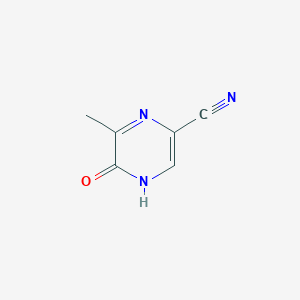

5-Hydroxy-6-methylpyrazine-2-carbonitrile

Description

5-Hydroxy-6-methylpyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a hydroxyl group at position 5, a methyl group at position 6, and a cyano group at position 2.

Properties

CAS No. |

134510-04-6 |

|---|---|

Molecular Formula |

C6H5N3O |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

5-methyl-6-oxo-1H-pyrazine-3-carbonitrile |

InChI |

InChI=1S/C6H5N3O/c1-4-6(10)8-3-5(2-7)9-4/h3H,1H3,(H,8,10) |

InChI Key |

JQXDXXABFIYEMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CNC1=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-diaminopyridine with acetic anhydride, followed by oxidation and nitrile formation. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization and oxidation steps.

Industrial Production Methods

Industrial production of 5-Hydroxy-6-methylpyrazine-2-carbonitrile may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to amines or other derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones, aldehydes

Reduction: Amines

Substitution: Halogenated derivatives, amines

Scientific Research Applications

5-Hydroxy-6-methylpyrazine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Key structural analogs are compared below based on substituent effects, reactivity, and applications.

Substituent Effects and Reactivity

5-Chloro-6-methyl-2-pyrazinecarbonitrile (CAS 1260672-01-2)

- Structure : Chlorine at position 5, methyl at position 6 .

- Reactivity : The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. This contrasts with the hydroxyl group in the main compound, which may participate in hydrogen bonding or act as a weak acid.

- Applications : Halogenated pyrazines are often intermediates in agrochemical synthesis due to their stability and reactivity .

5-Methoxypyrazine-2-carbonitrile (CID 53438993)

- Structure : Methoxy group at position 5 .

- Applications : Methoxy-substituted compounds are common in drug design for improved metabolic stability .

5-Chloropyrazine-2-carbonitrile (CAS 36070-75-4)

- Reactivity : The absence of a methyl group reduces steric hindrance, enhancing reactivity in coupling reactions (e.g., Suzuki-Miyaura) compared to 5-Hydroxy-6-methylpyrazine-2-carbonitrile .

5-Methylpyrazine-2-carbonitrile (CAS 98006-91-8)

- Structure : Methyl at position 5 .

- Reactivity : The methyl group provides steric bulk but lacks the polar interactions of hydroxyl or chloro substituents, leading to lower solubility in polar solvents.

Physical and Spectral Properties

Notes:

- The hydroxyl group in 5-Hydroxy-6-methylpyrazine-2-carbonitrile would likely show a broad IR peak ~3200-3600 cm⁻¹ (O-H stretch) and downfield-shifted protons in ¹H-NMR due to hydrogen bonding.

Biological Activity

5-Hydroxy-6-methylpyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

5-Hydroxy-6-methylpyrazine-2-carbonitrile belongs to the pyrazine family, characterized by a pyrazine ring with hydroxyl, methyl, and nitrile substituents. The molecular formula is . Its structure allows for various interactions with biological macromolecules, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₄O |

| Molecular Weight | 150.14 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that 5-hydroxy-6-methylpyrazine-2-carbonitrile exhibits promising antimicrobial activity. A study conducted by researchers on various pyrazine derivatives found that this compound demonstrated significant efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have also evaluated the anticancer properties of 5-hydroxy-6-methylpyrazine-2-carbonitrile. A notable study indicated that the compound induced apoptosis in cancer cell lines, particularly in breast and lung cancer models . The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

- Antibacterial Efficacy : In a comparative study, 5-hydroxy-6-methylpyrazine-2-carbonitrile was tested alongside standard antibiotics. Results showed that it had comparable or superior activity against resistant strains .

- Cancer Cell Line Studies : In experiments involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Table 2: Summary of Biological Activities

| Activity Type | Model Organism/Cell Line | Observed Effect |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Significant inhibition |

| Anticancer | MCF-7, A549 | Induced apoptosis |

The biological activity of 5-hydroxy-6-methylpyrazine-2-carbonitrile is attributed to its ability to interact with specific molecular targets within cells. The presence of functional groups allows for hydrogen bonding and hydrophobic interactions with proteins involved in critical cellular processes such as apoptosis and metabolic regulation .

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Signal Transduction Modulation : It could modulate pathways related to cell growth and apoptosis, leading to reduced viability in cancer cells.

Q & A

What are optimized synthetic routes for 5-Hydroxy-6-methylpyrazine-2-carbonitrile, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

Synthesis of pyrazinecarbonitrile derivatives typically involves multicomponent reactions under catalytic conditions. For example, a protocol analogous to the preparation of 6-amino-4-aryl-3-methylpyrano[2,3-c]pyrazole-5-carbonitriles can be adapted. Key steps include:

- Using hydrazine hydrate and ethyl acetoacetate as precursors, followed by condensation with aldehydes and nitrile donors (e.g., malononitrile) .

- Optimizing solvent systems (e.g., aqueous medium with TBAB as a phase-transfer catalyst) and reflux conditions (25–30 minutes) to achieve yields >70% .

- Monitoring reaction progress via TLC and purifying via recrystallization (ethanol or DMF/water) to remove byproducts .

Which spectroscopic and crystallographic techniques are most effective for characterizing 5-Hydroxy-6-methylpyrazine-2-carbonitrile?

Level: Basic

Methodological Answer:

- Spectroscopy:

- Crystallography:

How does the hydroxy group at the 5-position influence the compound’s reactivity in substitution and oxidation reactions?

Level: Advanced

Methodological Answer:

The hydroxy group enhances nucleophilic substitution and oxidation potential:

- Substitution: React with electrophiles (e.g., acyl chlorides) in acetic anhydride/acetic acid under reflux to form esters or ethers .

- Oxidation: Catalyze with mild oxidizing agents (e.g., PCC) to convert the hydroxy group to a ketone, altering electronic properties for downstream applications .

- Mechanistic Insight: Steric hindrance from the 6-methyl group may slow reactivity, requiring optimized stoichiometry (e.g., 1.2–1.5 eq of reagent) .

How can researchers resolve contradictions in crystallographic data during refinement?

Level: Advanced

Methodological Answer:

- Data Handling: Use SHELXL’s TWIN/BASF commands to model twinning in high-symmetry crystals, common in pyrazine derivatives .

- Validation Tools: Cross-check with WinGX’s ADDSYM to detect missed symmetry elements and PLATON to analyze hydrogen-bonding networks .

- Case Study: For ambiguous electron density near the hydroxy group, employ disorder modeling with PART instructions and restrain thermal parameters (e.g., SIMU/DELU) .

What methodologies are used to evaluate the biological activity of 5-Hydroxy-6-methylpyrazine-2-carbonitrile?

Level: Advanced

Methodological Answer:

- Enzyme Assays: Screen against target enzymes (e.g., kinases) using fluorescence polarization or HPLC-based activity assays .

- Receptor Binding: Perform radioligand displacement studies (e.g., -labeled competitors) to quantify affinity (IC₅₀ values) .

- Computational Modeling: Dock the compound into protein active sites (e.g., AutoDock Vina) to predict interactions with the nitrile and hydroxy moieties .

How can byproducts from the synthesis of 5-Hydroxy-6-methylpyrazine-2-carbonitrile be identified and minimized?

Level: Advanced

Methodological Answer:

- Byproduct Analysis: Use LC-MS to detect intermediates (e.g., uncyclized precursors) and optimize reaction time/temperature to suppress their formation .

- Mitigation Strategies:

- Case Study: In analogous syntheses, reducing malononitrile excess from 2.0 mmol to 1.8 mmol decreased dimerization byproducts by 15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.